molecular formula C30H39N7O9S B1678769 Nifalatide CAS No. 73385-60-1

Nifalatide

カタログ番号 B1678769
CAS番号: 73385-60-1
分子量: 673.7 g/mol
InChIキー: QNXCIBJSEUKBDX-DHLWIFJVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nifalatide is a small molecule drug that targets the δ opioid receptor . It is also known by the synonyms BW-942C, BW 942C, and BW942C . The drug is currently in the preclinical phase of research and development . Its primary therapeutic area is in treating diarrhea . The active organization involved in its research is Tulane University School of Medicine .

科学的研究の応用

1. Efficacy in Treating Diarrhea

A study by Ryan et al. (1986) conducted a parallel, double-blind, placebo-controlled evaluation of acute doses of nifalatide, an enkephalin analog, in subjects with castor oil-induced diarrhea. It was observed that certain doses of nifalatide significantly increased the time to the first stool after castor oil administration, decreased overall stool frequency, and reduced the frequency of abdominal cramping, nausea, and vomiting. This indicates nifalatide's potential efficacy in treating diarrhea-related symptoms (Ryan et al., 1986).

2. Quality Assurance in Non-Interventional Studies

In the realm of drug research and surveillance, non-interventional studies (NIS) investigate various aspects of drug use, including efficacy and safety under real-life conditions. Such studies, as outlined by Theobald et al. (2009), emphasize the importance of high-quality scientific, methodological, and organizational standards. This research context is relevant for nifalatide as it pertains to the rigorous evaluation of its effects in observational studies (Theobald et al., 2009).

3. Pharmacogenetics Research Network

The NIH Pharmacogenetics Research Network focuses on correlating drug responses with genetic variations. This research is pivotal for understanding the genetic factors that may influence the effectiveness and safety of drugs, including nifalatide. The network's findings can contribute to personalized medicine approaches, potentially including the use of nifalatide (Giacomini et al., 2007).

4. Translational Science in Healthcare

Research in translational science, which aims to bring academic intellectual property into practical healthcare applications, is significant for nifalatide's development. This process involves taking a concept from the academic research stage through to commercialization in the healthcare sector, which is relevant for drugs like nifalatide (Mace & Ryan, 2012).

将来の方向性

Nifalatide is currently in the preclinical phase of research . This means it is still undergoing laboratory and animal studies to evaluate its safety and effectiveness. If these studies are successful, the next step would be to conduct clinical trials in humans. The goal of these trials would be to further evaluate the drug’s safety and effectiveness, and to determine the appropriate dosages. If Nifalatide proves to be safe and effective in these trials, it could potentially be approved for use in treating conditions like diarrhea .

特性

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfinylbutanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N7O9S/c1-47(46)14-12-23(35-28(41)22(31)15-18-6-10-21(38)11-7-18)29(42)33-17-26(39)34-24(16-19-4-8-20(9-5-19)37(44)45)30(43)36-13-2-3-25(36)27(32)40/h4-11,22-25,38H,2-3,12-17,31H2,1H3,(H2,32,40)(H,33,42)(H,34,39)(H,35,41)/t22-,23+,24-,25-,47?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNCHAAJGRIQGO-UCJAIZFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50994102
Record name 1-[N-(2-{[2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-4-(methanesulfinyl)butylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanyl]pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifalatide

CAS RN

73385-60-1
Record name Nifalatide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073385601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[N-(2-{[2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-4-(methanesulfinyl)butylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanyl]pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BW-942C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ATC8US66S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifalatide
Reactant of Route 2
Reactant of Route 2
Nifalatide
Reactant of Route 3
Reactant of Route 3
Nifalatide
Reactant of Route 4
Reactant of Route 4
Nifalatide
Reactant of Route 5
Reactant of Route 5
Nifalatide
Reactant of Route 6
Reactant of Route 6
Nifalatide

Citations

For This Compound
4
Citations
J Ryan, J Leighton, D Kirksey… - Clinical Pharmacology & …, 1986 - Wiley Online Library
… The time to first stool after castor oil administration was significantly greater after the 16 and 48 mg doses of nifalatide as compared with placebo dosing. The same doses of nifalatide …
Number of citations: 15 ascpt.onlinelibrary.wiley.com
MJG Farthing - Digestive diseases, 2006 - karger.com
… This pentapeptide (nifalatide) was subsequently evaluated in humans treated with castor oil when there was a reduction in overall stool frequency but stool weight was not recorded [62] …
Number of citations: 61 karger.com
MJS Langman - Side Effects of Drugs Annual, 1987 - Elsevier
Publisher Summary This chapter discusses various gastrointestinal drugs. The mineral-metabolic effects of low-dose treatment with a magnesium-aluminium antacid have been …
Number of citations: 0 www.sciencedirect.com
MJS Langman - Side Effects of Drugs Annual, 1977 - Excerpta Medica
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。